molecular formula C15H28N2O3 B6750969 2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate

2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate

Cat. No.: B6750969
M. Wt: 284.39 g/mol
InChI Key: VLVVWKCIDAIAKJ-UHFFFAOYSA-N
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Description

2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl propionate
  • 2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl butyrate
  • 2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl isobutyrate

Uniqueness

2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The presence of the acetate group may enhance its solubility and stability compared to other similar compounds .

Properties

IUPAC Name

2-[3-(pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-4-6-12(2)16-15(19)14-7-5-8-17(11-14)9-10-20-13(3)18/h12,14H,4-11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVVWKCIDAIAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1CCCN(C1)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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